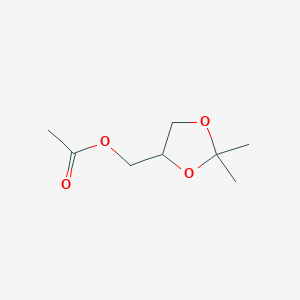

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate

Descripción general

Descripción

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate is an organic compound with the molecular formula C8H14O4. It is a derivative of dioxolane and is commonly used in various chemical reactions and industrial applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 1-2 hours .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,2-dimethyl-1,3-dioxolane-4-methanol and acetic acid.

Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: 2,2-Dimethyl-1,3-dioxolane-4-methanol and acetic acid.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted dioxolane derivatives.

Aplicaciones Científicas De Investigación

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate is used in several scientific research applications:

Chemistry: As a reagent in organic synthesis for the preparation of various dioxolane derivatives.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of polymers and resins due to its ability to undergo polymerization reactions.

Mecanismo De Acción

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate involves its ability to act as an electrophile in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical compounds. The molecular targets and pathways involved include ester hydrolysis and nucleophilic substitution reactions .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(ethoxycarbonyloxy)acetate

- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate

- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-oxobutanoate

Uniqueness

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .

Actividad Biológica

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate, commonly referred to as solketal acetate, is an acetal compound derived from glycerol. Its biological activity has garnered attention due to its potential applications in biodiesel production and as a fuel additive. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Solketal acetate can be synthesized through the acetalization of glycerol with acetone in the presence of acid catalysts. The reaction typically yields a mixture of solketal acetate and other acetal forms. The efficiency of this synthesis can be affected by various factors, such as the choice of catalyst and reaction conditions.

Reaction Mechanism

The acetalization process involves the formation of a stable dioxolane ring structure, which enhances the compound's stability and reactivity. The following table summarizes key parameters influencing the synthesis:

| Parameter | Optimal Conditions |

|---|---|

| Catalyst Type | Acid catalysts (e.g., sulfuric acid) |

| Temperature | 90 °C |

| Reaction Time | 1-3 hours |

| Glycerol to Acetone Ratio | 1:10 |

1. Biodiesel Applications

Solketal acetate has been identified as a promising additive for biodiesel. It significantly improves biodiesel viscosity and stability, which are critical for engine performance. Research indicates that the incorporation of solketal acetate into biodiesel formulations enhances fuel properties:

- Viscosity Improvement : It increases the viscosity index, making biodiesel more suitable for cold weather conditions.

- Combustion Characteristics : Studies have shown that solketal acetate contributes to better combustion efficiency and reduced emissions when blended with traditional biodiesel fuels .

2. Nutritional Aspects

In animal nutrition, solketal acetate derived from crude glycerol has demonstrated potential as an energy source. Research indicates that it can be effectively metabolized by non-ruminant animals:

- Digestible Energy (DE) : Values for crude glycerol samples containing solketal acetate ranged from 14.9 to 15.3 MJ/kg.

- Metabolizable Energy (ME) : Reported ME values for broilers and laying hens were approximately 15.9 MJ/kg, indicating efficient utilization in animal diets .

Case Study 1: Biodiesel Performance Enhancement

A study conducted on biodiesel blends containing solketal acetate revealed significant improvements in cold flow properties compared to standard biodiesel blends. The addition of solketal acetate resulted in:

- A reduction in cloud point by approximately 5 °C.

- Enhanced oxidative stability by extending the induction period by over 20 hours.

These findings suggest that solketal acetate can effectively modify biodiesel properties to meet stringent performance standards.

Case Study 2: Animal Feed Trials

In trials involving broiler chickens, diets supplemented with crude glycerol containing solketal acetate showed improved weight gain and feed conversion ratios compared to control groups:

Propiedades

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(9)10-4-7-5-11-8(2,3)12-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCWECNJFXXSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291206 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14739-11-8 | |

| Record name | 1, 2,2-dimethyl-, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.